5-(Methylthio)pentanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

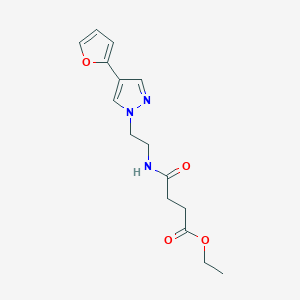

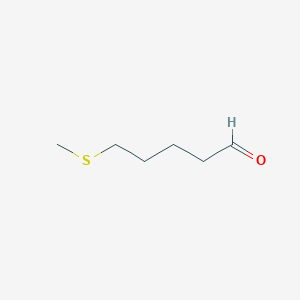

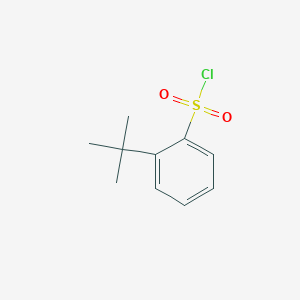

5-(Methylthio)pentanal is a chemical compound with the molecular formula C6H13NOS . It is also known by other names such as Pentanal, 5-(methylthio)-, oxime, (1E)- .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H13NOS) and molecular weight (147.24) . More detailed properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Changes in Food Products

- Volatile Fraction Analysis in Food Products : A study by Kebede et al. (2015) investigated the changes in the volatile fraction of thermally sterilized broccoli puree during shelf life. The study utilized a fingerprinting-kinetics strategy to analyze compounds including 5-(Methylthio)pentanal and others, finding that most volatiles decreased over time.

Biochemical Applications

- Conversion in Yeast Cells : Research by Shapiro & Schlenk (1980) explored the conversion of 5'-methylthioadenosine into S-adenosylmethionine in yeast cells, highlighting its role in cellular metabolism.

Organic Synthesis

- Precursor in Organic Synthesis : A study by Yahata, Fujita, & Ogura (1990) described the use of 1-(methylthio)-5-(p-tolylsulfonyl)-1,3-pentadiene as an important precursor for the preparation of 5-monosubstituted or 5,5-disubstituted 2,4-dienals.

Chemical Reactions

- Surprising Chemical Reaction : Neuenschwander and Bacilieri (2000) reported a surprising reaction of 5-(Methylthio)pent-2-en-4-inal with HCl, which led to the formation of specific furan compounds.

Medicinal Chemistry

- Anti-Inflammatory and Analgesic Activities : Sondhi et al. (2005) evaluated the anti-inflammatory and analgesic activities of pyrimidine derivatives, including those derived from this compound, demonstrating significant biological activities.

Catalysis and Reaction Engineering

Catalyst in Hydrogenation Reactions : A study by Pham et al. (2009) investigated the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal over various metal catalysts, providing insights into the reaction mechanisms involving compounds related to this compound.

Stability in Radicalic Cyclization : Ogura et al. (1992) studied the stability of alkyl radicals substituted with methylthio and p-tolylsulfonyl groups, providing insights into the behavior of related compounds in radicalic cyclizations.

Corrosion Inhibition Studies : Hassan et al. (2007) conducted a study on the inhibition of mild steel corrosion using various derivatives, including those related to this compound.

Pharmaceutical Applications

Synthesis of Antimalarial Alkaloids : Ooi et al. (2001) demonstrated an enantioselective synthesis of antimalarial febrifugine alkaloids using a reaction involving a compound structurally related to this compound.

Fungal Metabolites with Cytotoxic Effects : Zhang et al. (2009) isolated cyclic pentapeptides, including derivatives of this compound, from fungus, showing cytotoxic effects against cancer cell lines.

Wirkmechanismus

Target of Action

Similar compounds, such as pentanal, have been found to target proteins like the camp-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

They can undergo a variety of chemical reactions, including nucleophilic addition and oxidation .

Biochemical Pathways

Branched aldehydes like 5-(methylthio)pentanal are known to be involved in flavor formation in various food products, indicating their role in certain biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other reactive substances can affect the reactivity and stability of this compound .

Eigenschaften

IUPAC Name |

5-methylsulfanylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRWYFWAKRAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)

![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)